molecular formula C9H12N2O2 B091228 2-Amino-N-(benzyloxy)-acetamide CAS No. 16975-23-8

2-Amino-N-(benzyloxy)-acetamide

Cat. No. B091228
CAS RN: 16975-23-8
M. Wt: 180.2 g/mol
InChI Key: ADTJHTYWRYNWNF-UHFFFAOYSA-N
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Description

“2-Amino-N-(benzyloxy)-acetamide” is a compound that is related to Ibutamoren . It is a small molecule and is currently under investigation . The compound is also known by its IUPAC name "2-amino-N-[(2R)-3-(benzyloxy)-1-{1-methanesulfonyl-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-yl}-1-oxopropan-2-yl]-2-methylpropanamide" .

Scientific Research Applications

  • Sensitive Detection of Carbonyl Compounds : A study by Houdier et al. (2000) utilized 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (a related compound to 2-Amino-N-(benzyloxy)-acetamide) as a molecular probe for trace measurement of carbonyl compounds in water samples. This probe showed sensitivity for detecting formaldehyde, acetaldehyde, propionaldehyde, and acetone in concentrations less than 1 μM, highlighting its potential in environmental monitoring and analysis (Houdier et al., 2000).

  • Synthesis of Biological Molecules : Chettur and Benkovic (1977) reported a synthesis method for 2-Amino-(N-D-ribosyl)acetamide 5'-phosphate (GAR,10) from 2,3-O-isopropylidene-D-ribofuranosylamine p-toluenesulfonate. This synthesis is significant for the production of GAR, an important molecule in biological processes, demonstrating the role of 2-Amino-N-(benzyloxy)-acetamide derivatives in biochemical research (Chettur & Benkovic, 1977).

  • Anticonvulsant and Neuropathic Pain-Attenuating Activities : Baruah et al. (2012) studied N-Benzyl 2-acetamido-2-substituted acetamides (related to 2-Amino-N-(benzyloxy)-acetamide) for their anticonvulsant and neuropathic pain-attenuating activities. The study found that these compounds exhibited significant potential in animal models for seizure protection and pain attenuation, suggesting their use in developing new therapeutic drugs (Baruah et al., 2012).

  • Antibacterial Activities : Juddhawala et al. (2011) synthesized a series of N-chloro aryl acetamide substituted thiazole and 2,4-thazolidinedione derivatives, including compounds related to 2-Amino-N-(benzyloxy)-acetamide. These novel compounds exhibited in vitro antibacterial activity against various bacterial strains, demonstrating their potential in developing new antibacterial agents (Juddhawala et al., 2011).

properties

IUPAC Name

2-amino-N-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-6-9(12)11-13-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTJHTYWRYNWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563115
Record name N-(Benzyloxy)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(benzyloxy)-acetamide

CAS RN

16975-23-8
Record name N-(Benzyloxy)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJ Brown - 2003 - books.google.com
This book serves as a supplement to The Pyrazines, Volume 41 of the Chemistry of Heterocyclic Compounds series. It covers the literature published between 1979 and 2000, and–…
Number of citations: 37 books.google.com
R Frlan, F Perdih, N Cirkvenčič… - Acta Chimica …, 2009 - search.ebscohost.com
A series of novel phenylsulfonylcarbamates were designed and synthesized as mimetics of UDP-Mur-NAc, UDP-Mur-NAc-L-Ala and UDP-Mur-NAc-L-Ala-D-Glu with the potential to …
Number of citations: 7 search.ebscohost.com

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